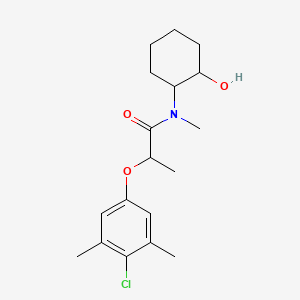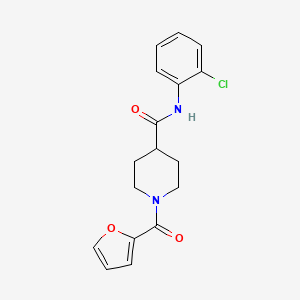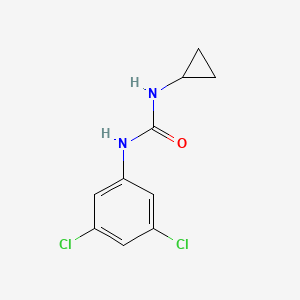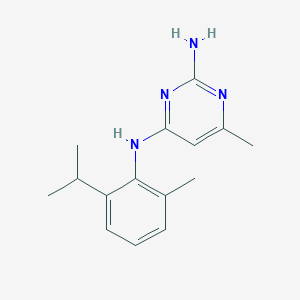![molecular formula C17H19N3O3 B5376064 4-(hydroxymethyl)-N-[2-(1H-indol-1-yl)ethyl]-N,5-dimethylisoxazole-3-carboxamide](/img/structure/B5376064.png)
4-(hydroxymethyl)-N-[2-(1H-indol-1-yl)ethyl]-N,5-dimethylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(hydroxymethyl)-N-[2-(1H-indol-1-yl)ethyl]-N,5-dimethylisoxazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic uses. This compound is commonly referred to as 'isoxazole carboxamide' and is a member of the isoxazole family. Isoxazole carboxamide has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of isoxazole carboxamide is complex and not fully understood. However, studies have shown that it has a direct effect on several cellular pathways, including the JAK/STAT and NF-κB pathways. Isoxazole carboxamide has been found to inhibit the activity of these pathways, resulting in the suppression of inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
Isoxazole carboxamide has a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to inhibit the activity of several enzymes, including cyclooxygenase-2 and nitric oxide synthase. In addition, isoxazole carboxamide has been found to induce apoptosis in cancer cells and inhibit the growth of viruses.
Avantages Et Limitations Des Expériences En Laboratoire
Isoxazole carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in a range of solvents, making it easy to work with. However, isoxazole carboxamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on isoxazole carboxamide. One area of interest is the development of more potent analogs of isoxazole carboxamide that can be used in the treatment of cancer and other diseases. Another area of interest is the investigation of the potential use of isoxazole carboxamide in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further research to fully understand the mechanism of action of isoxazole carboxamide and its potential uses in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of isoxazole carboxamide is a complex process that involves several steps. The first step involves the reaction of 2-(1H-indol-1-yl)ethanol with 4-formyl-5-methylisoxazole-3-carboxylic acid to form the intermediate compound. This intermediate is then treated with aqueous sodium borohydride to reduce the aldehyde group to a hydroxymethyl group, resulting in the formation of isoxazole carboxamide.
Applications De Recherche Scientifique
Isoxazole carboxamide has been extensively studied for its potential therapeutic uses in a range of diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. Studies have also shown that isoxazole carboxamide can inhibit the growth of cancer cells and induce apoptosis.
Propriétés
IUPAC Name |
4-(hydroxymethyl)-N-(2-indol-1-ylethyl)-N,5-dimethyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12-14(11-21)16(18-23-12)17(22)19(2)9-10-20-8-7-13-5-3-4-6-15(13)20/h3-8,21H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJIMDLTMMTTPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)N(C)CCN2C=CC3=CC=CC=C32)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5375982.png)
![4-{[3-(ethoxycarbonyl)-4-(2-naphthyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5375986.png)
![N,1,6-trimethyl-N-[(1-methyl-2-piperidinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5375996.png)
![(4S)-N-ethyl-4-(4-{[(methoxycarbonyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide hydrochloride](/img/structure/B5376002.png)
![methyl 3-{[(cyclohexylamino)carbonyl]amino}benzoate](/img/structure/B5376005.png)

![4-({4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5376020.png)
![3-(2-fluorophenyl)-5-(1H-imidazol-4-ylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5376030.png)
![8-(2,4-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5376033.png)

![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5376058.png)

![N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-methylalaninamide](/img/structure/B5376074.png)
